3'-Methoxy-[6]-Gingerdiol 3,5-diacetate
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Overview
Description
3’-Methoxy-6-Gingerdiol 3,5-diacetate is a derivative of gingerol, a bioactive compound found in ginger. This compound is characterized by the presence of methoxy and diacetate groups, which modify its chemical properties and potential biological activities. It is of interest in various fields of research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-6-Gingerdiol 3,5-diacetate typically involves the acetylation of 3’-Methoxy-6-Gingerdiol. The process can be carried out using acetic anhydride and a base such as pyridine. The reaction is usually performed under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:
Starting Material: 3’-Methoxy--Gingerdiol
Reagents: Acetic anhydride, pyridine
Conditions: Reflux under nitrogen atmosphere for 1 hour
Industrial Production Methods
In an industrial setting, the production of 3’-Methoxy-6-Gingerdiol 3,5-diacetate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-6-Gingerdiol 3,5-diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The diacetate groups can be reduced to yield the parent diol.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of 3’-Methoxy--Gingerdiol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3’-Methoxy-6
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The biological effects of 3’-Methoxy-6-Gingerdiol 3,5-diacetate are believed to be mediated through its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. It may also inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3’-Methoxy-6-Gingerdiol : The parent compound without acetylation.
- 6-Gingerol : The non-methoxylated form of the compound.
- 6-Shogaol : A dehydrated form of gingerol with different biological activities.
Uniqueness
3’-Methoxy-6-Gingerdiol 3,5-diacetate is unique due to the presence of both methoxy and diacetate groups, which enhance its stability and modify its biological activity. These modifications can potentially improve its therapeutic efficacy and broaden its range of applications compared to its parent compounds.
Properties
CAS No. |
863780-90-9 |
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Molecular Formula |
C22H34O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1 |
InChI Key |
QCJKXQWAFFZFLJ-VQTJNVASSA-N |
SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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